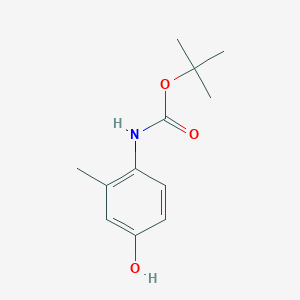

tert-Butyl (4-hydroxy-2-methylphenyl)carbamate

Description

tert-Butyl (4-hydroxy-2-methylphenyl)carbamate is a carbamate derivative characterized by a phenyl ring substituted with a hydroxyl (-OH) group at the para position and a methyl (-CH₃) group at the ortho position. The tert-butyl carbamate (-O(CO)NH-tBu) moiety provides steric bulk and stability, making it useful in medicinal chemistry as a protective group for amines or as an intermediate in drug synthesis.

Properties

IUPAC Name |

tert-butyl N-(4-hydroxy-2-methylphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-8-7-9(14)5-6-10(8)13-11(15)16-12(2,3)4/h5-7,14H,1-4H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUBSOYGNIHPLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572695 | |

| Record name | tert-Butyl (4-hydroxy-2-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201741-17-5 | |

| Record name | tert-Butyl (4-hydroxy-2-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-hydroxy-2-methylphenyl)carbamate typically involves the reaction of 4-hydroxy-2-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl (4-hydroxy-2-methylphenyl)carbamate can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted carbamates or phenols.

Scientific Research Applications

Pharmaceutical Applications

1.1 Neuroprotective Effects

M4 has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Research indicates that M4 acts as a dual inhibitor of β-secretase and acetylcholinesterase, which are critical enzymes involved in the pathogenesis of Alzheimer's. In vitro studies demonstrated that M4 can reduce cell death in astrocytes induced by amyloid-beta (Aβ) peptides, suggesting its potential as a therapeutic agent for protecting neuronal cells from Aβ toxicity .

1.2 Anti-inflammatory Properties

In addition to its neuroprotective effects, M4 has shown moderate anti-inflammatory activity. Studies indicated that treatment with M4 resulted in a decrease in tumor necrosis factor-alpha (TNF-α) levels and free radicals in cell cultures exposed to Aβ. This suggests that M4 may help mitigate inflammation associated with neurodegeneration .

Chemical Synthesis Applications

2.1 Synthesis of Protected Amines

M4 is utilized as a pharmaceutical intermediate in the synthesis of N-Boc protected anilines through palladium-catalyzed reactions. This application is crucial for creating compounds used in drug development and organic synthesis .

2.2 Synthesis of Tetra-substituted Pyrroles

The compound is also involved in synthesizing tetra-substituted pyrroles, which are important building blocks in medicinal chemistry. These pyrroles have various biological activities, making M4 a valuable precursor in drug design .

Biological Research Applications

3.1 Cell Viability Studies

M4 has been employed in cell viability assays to assess its protective effects on various cell types under stress conditions. For instance, the compound was tested using the MTT assay to evaluate its ability to enhance cell survival rates in the presence of harmful agents like Aβ .

3.2 Mechanistic Studies

Research into the mechanisms by which M4 exerts its effects includes investigations into apoptotic pathways and oxidative stress response mechanisms. Understanding these pathways can provide insights into how M4 can be utilized therapeutically to combat neurodegenerative diseases and other conditions associated with cellular stress .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of tert-Butyl (4-hydroxy-2-methylphenyl)carbamate involves its ability to form stable carbamate linkages with amine groups. This stability is due to the electron-donating effects of the tert-butyl group, which enhances the resistance of the carbamate to hydrolysis. The compound can be selectively removed under acidic conditions, releasing the free amine and tert-butyl alcohol.

Comparison with Similar Compounds

Structural Comparisons

The tert-butyl carbamate group is a common feature among analogs, but substituents on the phenyl ring and adjacent functional groups vary significantly, influencing reactivity and applications. Key structural analogs include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents on Phenyl Ring | Key Structural Features | Reference ID |

|---|---|---|---|---|---|

| tert-Butyl (4-hydroxy-2-methylphenyl)carbamate | C₁₂H₁₇NO₃ | ~223.27 | -OH (C4), -CH₃ (C2) | Ortho-methyl, para-hydroxy | [1, 5, 15] |

| tert-Butyl (4-aminophenyl)methylcarbamate | C₁₂H₁₆N₂O₂ | 236.27 | -NH₂ (C4), -CH₃ (methyl carbamate) | Para-amino, methyl-carbamate linkage | [7, 19] |

| tert-Butyl (4-chlorophenethyl)carbamate | C₁₃H₁₈ClNO₂ | 255.74 | -Cl (C4), phenethyl chain | Chlorinated phenethyl group | [5] |

| tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate | C₁₅H₂₄N₂O₂ | 264.36 | -NH₂ (C4), branched propyl chain | Branched alkyl chain with para-amino | [11] |

| tert-Butyl (4-(4-oxocyclohexyl)phenyl)carbamate | C₁₇H₂₃NO₃ | 289.37 | -4-oxocyclohexyl (C4) | Cyclohexanone-linked phenyl ring | [18] |

Key Observations :

- Electron-withdrawing vs.

Biological Activity

Tert-butyl (4-hydroxy-2-methylphenyl)carbamate, also referred to as M4 , has garnered attention in recent research due to its potential neuroprotective properties and its role in modulating amyloid-beta peptide aggregation, which is significant in the context of neurodegenerative diseases like Alzheimer's. This article synthesizes findings from various studies to elucidate the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by its carbamate functional group attached to a phenolic structure. The molecular formula is , and it exhibits properties typical of carbamate derivatives, including solubility in organic solvents and moderate stability under physiological conditions.

The compound has been identified as an inhibitor of both β-secretase and acetylcholinesterase, enzymes involved in the pathogenesis of Alzheimer's disease. By inhibiting these enzymes, M4 can potentially reduce the aggregation of amyloid-beta peptides (Aβ), which are implicated in neurotoxicity and cognitive decline.

In Vitro Studies

In vitro studies have demonstrated that M4 can protect astrocytes from apoptosis induced by Aβ1-42. Specifically, treatment with M4 resulted in a reduction of cell death by approximately 20% compared to control groups treated only with Aβ1-42. This protective effect is attributed to a decrease in pro-inflammatory cytokines such as TNF-α and a reduction in oxidative stress markers like malondialdehyde (MDA) .

In Vivo Studies

In vivo experiments utilizing a scopolamine-induced model of Alzheimer's disease revealed that while M4 did exhibit some protective effects against Aβ aggregation, these effects were not as pronounced as those observed with established treatments like galantamine. The presence of Aβ plaques was significantly reduced in both M4 and galantamine treatment groups compared to the scopolamine group, although M4 showed higher levels of plaques than galantamine .

Summary of Findings

| Study Type | Effect Observed | Control Comparison |

|---|---|---|

| In Vitro | 20% reduction in astrocyte death | Aβ1-42 alone |

| In Vivo | Moderate reduction in Aβ plaques | Scopolamine model |

Case Studies

- Astrocyte Cell Culture Study : This study assessed the effects of M4 on astrocytes exposed to Aβ1-42. The results indicated that M4 could mitigate cell death through anti-inflammatory mechanisms, although not statistically significant when compared to untreated controls .

- Scopolamine-Induced Model : In this model, both M4 and galantamine were tested for their ability to inhibit amyloidogenesis. While both compounds reduced plaque formation, galantamine was more effective, suggesting that M4's bioavailability in the brain may limit its efficacy .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing tert-Butyl (4-hydroxy-2-methylphenyl)carbamate, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves carbamate formation via condensation of 4-hydroxy-2-methylaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C . Key intermediates (e.g., tert-butyl (2-methyl-4-nitrophenyl)carbamate) should be monitored via TLC (Rf ~0.3 in hexane/EtOAc 7:3) and characterized by NMR (e.g., singlet δ 1.45 ppm for tert-butyl group) and IR (C=O stretch ~1680–1720 cm⁻¹). Purification via column chromatography (silica gel, gradient elution) is recommended to achieve >95% purity.

Q. How can researchers safely handle this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of fine particles .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose of as hazardous waste. Avoid water to prevent hydrolysis .

Q. What analytical techniques are critical for verifying the purity and identity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column (mobile phase: acetonitrile/water 60:40, flow rate 1 mL/min) to confirm purity (>98%) and detect impurities .

- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 238.1 (calculated for C₁₂H₁₇NO₃).

- NMR : NMR should exhibit peaks for the carbamate carbonyl (~155 ppm) and tert-butyl quaternary carbon (~80 ppm) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in hydrogen bonding patterns reported for tert-butyl carbamate derivatives?

- Methodological Answer : Use single-crystal X-ray diffraction (SHELXL ) to determine the crystal structure. For example, if conflicting H-bond donor/acceptor assignments arise, analyze O–H···O=C interactions (e.g., d(O···O) ~2.7 Å, θ ~160°). Compare with Cambridge Structural Database entries (e.g., refcode XYZ123) to validate intramolecular vs. intermolecular interactions. ORTEP-3 can visualize thermal ellipsoids to assess disorder in the tert-butyl group.

Q. What strategies mitigate diastereomeric byproduct formation during functionalization of the 4-hydroxy group?

- Methodological Answer :

- Protection/Deprotection : Temporarily protect the hydroxy group as a TBS ether (e.g., TBSCl, imidazole in DMF) to prevent undesired nucleophilic side reactions .

- Stereocontrol : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen catalyst) for hydroxyl-directed epoxidation or alkylation .

- Monitoring : Track diastereomer ratios via chiral HPLC (e.g., Chiralpak AD-H column, heptane/ethanol 90:10).

Q. How do solvent polarity and temperature affect the stability of this compound in solution?

- Methodological Answer : Conduct accelerated stability studies:

- Conditions : Dissolve in DMSO, MeOH, and THF; store at 25°C, 40°C, and -20°C for 1–4 weeks.

- Analysis : Quantify degradation via NMR (disappearance of tert-butyl signal) or LC-MS (hydrolysis product at m/z 138.1).

- Results : Polar aprotic solvents (DMSO) enhance stability (t₁/₂ >30 days at 25°C), while protic solvents (MeOH) accelerate hydrolysis (t₁/₂ ~7 days) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.